9-ethyl-8-methyl-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-ethyl-8-methyl-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-8-methyl-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include various alkylating agents, catalysts, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-8-methyl-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and cellular processes .
Medicine
Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders .
Industry
In industry, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of 9-ethyl-8-methyl-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings share some structural similarities and biological activities with 9-ethyl-8-methyl-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Pyrazole Derivatives: These compounds also exhibit similar chemical reactivity and biological properties
Thieno Derivatives: Compounds with thieno rings can have comparable applications in medicinal chemistry and materials science
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C16H18N6S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[2-(4-methylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H18N6S/c1-4-12-11(3)23-16-14(12)15-19-13(20-22(15)9-17-16)5-6-21-8-10(2)7-18-21/h7-9H,4-6H2,1-3H3 |
InChI Key |
QYPZCVFWMXPBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)CCN4C=C(C=N4)C)C |
Origin of Product |
United States |
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